N-(3,4-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of benzodioxepines This compound is characterized by its unique structure, which includes a benzodioxepine ring fused with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the reaction of 3,4-dimethylphenylamine with 8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-4-isopropylbenzamide: Known for its anti-inflammatory properties.
N-(2,3-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: Similar structure but with different substitution patterns.
Uniqueness
N-(3,4-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific substitution pattern on the benzodioxepine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C19H21NO3/c1-12-5-6-15(9-13(12)2)20-19(21)16-11-18-17(10-14(16)3)22-7-4-8-23-18/h5-6,9-11H,4,7-8H2,1-3H3,(H,20,21) |
InChI Key |
ZKMBJQMJPOIHGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2C)OCCCO3)C |
Origin of Product |
United States |
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